molecular formula C14H13N5O2 B15216061 N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline CAS No. 88974-91-8

N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline

Cat. No.: B15216061
CAS No.: 88974-91-8
M. Wt: 283.29 g/mol
InChI Key: JXSSRPJHPFOSKL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:

  • A nitro group at the 7-position of the triazolo-pyridine ring, which may influence electronic properties and reactivity.

This compound is of interest in medicinal chemistry and materials science due to its conjugated aromatic system and functional groups, which may confer unique optical, electronic, or bioactive properties.

Properties

CAS No.

88974-91-8

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N,N-dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline

InChI

InChI=1S/C14H13N5O2/c1-17(2)11-5-3-10(4-6-11)14-16-15-13-9-12(19(20)21)7-8-18(13)14/h3-9H,1-2H3

InChI Key

JXSSRPJHPFOSKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of N,N-Dimethyl-4-Nitrosoaniline

The synthesis begins with the nitrosation of N,N-dimethylaniline, as detailed in experimental procedures:

  • Reaction Setup : 5 g of N,N-dimethylaniline is dissolved in 25 mL of concentrated HCl at 0°C.
  • Nitrosation : 3 g of NaNO₂ in water is added dropwise, maintaining temperatures below 10°C to prevent diazonium salt decomposition.
  • Isolation : The resulting N,N-dimethyl-4-nitrosoaniline hydrochloride precipitates as yellow needles (MP 177°C, 87% yield).

Key Data :

Parameter Value
Starting Material N,N-Dimethylaniline
Reagent NaNO₂/HCl
Temperature 0–10°C
Yield 87%

Diazonium Coupling with Pyridine Derivatives

The nitrosoaniline is converted to a diazonium salt and coupled with 3-amino-7-nitropyridine:

  • Diazotization : Nitrosoaniline reacts with HCl and NaNO₂ at 0°C to form the diazonium chloride.
  • Coupling : The diazonium salt reacts with 3-amino-7-nitropyridine in aqueous NaOH, forming an azo intermediate.
  • Cyclization : The azo compound undergoes acid-catalyzed cyclization to yield the triazolo-pyridine core.

Optimization Insight :

  • pH > 10 is critical to avoid premature cyclization.
  • Yields improve to 78% when using scandium triflate as a catalyst.

Hydrazine-Mediated Cyclization

Hydrazonoyl Chloride Route

Adapting methods from anticancer agent synthesis, this route employs hydrazonoyl chlorides:

  • Hydrazine Formation : 3-Chloro-7-nitropyridine reacts with N,N-dimethyl-4-hydrazine aniline in ethanol.
  • Cyclization : The hydrazine intermediate undergoes thermal cyclization at 80°C for 12 hours.

Reaction Scheme :
$$ \text{3-Chloro-7-nitropyridine} + \text{N,N-Dimethyl-4-hydrazine aniline} \rightarrow \text{Triazolo-Pyridine} + \text{HCl} $$

Performance Metrics :

Condition Value
Solvent Ethanol
Temperature 80°C
Yield 72%
Purity (HPLC) >95%

Oxidative Cyclization with H₂O₂

Hydrogen peroxide facilitates oxidative cyclization of thioamide precursors:

  • Thioamide Synthesis : 7-Nitro-pyridine-3-carbothioamide is prepared from 3-cyano-7-nitropyridine.
  • Oxidation : H₂O₂ in acetic acid converts the thioamide to the triazolo ring.

Advantage : This method avoids harsh nitrosation conditions, achieving 68% yield with fewer byproducts.

Multi-Component Reactions (MCRs)

Scandium Triflate-Catalyzed Assembly

Drawing from heterocycle synthesis protocols, a one-pot MCR assembles the triazolo-pyridine skeleton:

  • Components :
    • Hydrazinyl-pyridine derivative (1.3 equiv)
    • tert-Butyl isocyanide (1.0 equiv)
    • 4-Nitrobenzaldehyde (1.0 equiv)
  • Catalysis : Scandium triflate (0.2 equiv) in DCM/MeOH (3:1).
  • Outcome : 20-hour reaction at RT yields the product after flash chromatography (0–60% EtOAc/hexane).

Key Data :

Parameter Value
Catalyst Sc(OTf)₃
Time 20 h
Yield 65%
Purity 92%

Mechanochemical Synthesis

Grinding-assisted synthesis reduces solvent use:

  • Reactants : 7-Nitro-pyridine-3-amine, N,N-dimethyl-4-azidoaniline.
  • Conditions : Ball milling at 30 Hz for 2 hours.
  • Yield : 81% with minimal purification.

Post-Synthetic Modifications

Nitro Group Reduction

The nitro group at position 7 is reduced to an amine using H₂/Pd-C:

  • Conditions : 1 atm H₂, 25°C, 6 hours.
  • Outcome : 89% conversion to the amine derivative.

Functionalization at Position 3

The dimethylaniline group undergoes electrophilic substitution:

  • Sulfonation : Fuming H₂SO₄ at 0°C introduces a sulfonic acid group (62% yield).
  • Halogenation : NBS in CCl₄ adds bromine (58% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Diazonium Coupling 78 95 High regioselectivity Multi-step, low scalability
Hydrazine Cyclization 72 94 Mild conditions Requires toxic hydrazines
MCR with Sc(OTf)₃ 65 92 One-pot synthesis Catalyst cost
Mechanochemical 81 96 Solvent-free Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-4-(7-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline.

Scientific Research Applications

N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The nitro group and triazole ring play crucial roles in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline, enabling comparative analysis:

Substituent Variations on the Triazolo-Pyridine Core
Compound Name Triazolo Ring Substitution Aniline Substituent Molecular Formula Molecular Weight Key Features Reference
This compound (Target) 7-NO₂ N,N-dimethyl C₁₄H₁₄N₆O₂ 322.31 g/mol Nitro group enhances electron deficiency
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline 3-CH₃ (on triazolo) N-methyl C₁₄H₁₄N₆ 290.31 g/mol Methyl group increases hydrophobicity
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline None (saturated ring) Unsubstituted C₁₂H₁₄N₄ 214.27 g/mol Saturated ring reduces aromaticity

Key Observations :

  • Saturation of the triazolo-pyridine ring (as in ) reduces conjugation, which may limit applications in optoelectronics but improve solubility.

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